molecular formula C16H15ClN2 B393455 1-(4-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole CAS No. 141472-79-9

1-(4-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole

Cat. No. B393455
CAS RN: 141472-79-9
M. Wt: 270.75g/mol
InChI Key: AGMQHEBJQCVRFK-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole” belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .


Synthesis Analysis

While specific synthesis methods for “1-(4-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole” were not found, similar compounds have been synthesized through various methods. For instance, a compound with a similar structure, “3-bis(4-chlorophenyl)-5-(4-chlorobenzyl)-1,3,5-triazinane”, was synthesized and its crystal structure was determined using single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction . Density Functional Theory (DFT) calculations have also been used to explore the properties of similar compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde in micellar media by Cr (VI) has been recorded .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 4-Chlorobenzyl chloride has a boiling point of 223 °C, a melting point of 31 °C, and a density of 1.388 g/cm³ at 20 °C .

Scientific Research Applications

Mechanism of Action in Agriculture and Veterinary Medicine

Benzimidazoles, including compounds like 1-(4-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole, have found wide applications in agriculture and veterinary medicine primarily as fungicides and anthelmintic drugs. Research indicates these compounds act as specific inhibitors of microtubule assembly, targeting the tubulin molecule. This mechanism has spurred extensive research into their mode of action, especially in the context of fungal cell biology and molecular genetics. By utilizing benzimidazoles as tools, significant advancements have been made in understanding tubulin structure and the organization and function of microtubules, leading to insights that could eventually characterize the benzimidazole binding site on the tubulin molecule (Davidse, 1986).

Therapeutic Potential Across Diseases

The benzimidazole nucleus, characterized by the fusion of a benzene ring with an imidazole ring, exhibits a broad spectrum of pharmacological properties. Derivatives of benzimidazole have been synthesized and studied for their therapeutic potential against various diseases, including microbial infections, cancer, hypertension, and central nervous system (CNS) disorders. The diversity of pharmacological activities attributed to benzimidazole derivatives underscores their significance in drug discovery and development. The scope of research spans antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer agents, and more, highlighting the versatility and importance of the benzimidazole core in medicinal chemistry (Babbar, Swikriti, & Arora, 2020).

Role in Cancer Research

Benzimidazole derivatives have been closely studied for their antitumor activity. Structures such as 1-(4-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole have been evaluated for their potential in cancer treatment, exploring various mechanisms of action including intercalation into DNA, functioning as alkylating agents, and inhibiting enzymes critical for cancer cell proliferation. These studies aim to understand the synthesis of compounds with antitumor properties and their underlying biological activities, contributing valuable knowledge to the field of oncology and offering insights into the development of new anticancer drugs (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Contributions to DNA Research

Research on benzimidazole derivatives like Hoechst 33258 and its analogues has provided insights into DNA interactions, particularly binding to the minor groove of double-stranded DNA with specificity for AT-rich sequences. This line of investigation has not only facilitated the use of these compounds as fluorescent DNA stains for cellular and molecular biology studies but also paved the way for their application in radioprotection and as inhibitors of topoisomerases. Such research contributes to a deeper understanding of DNA structure, function, and the molecular basis of sequence recognition, serving as a foundation for drug design targeting DNA interactions (Issar & Kakkar, 2013).

Future Directions

While specific future directions for “1-(4-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole” are not available, research into similar compounds continues to be an active area of study .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-5,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2/c1-11-7-15-16(8-12(11)2)19(10-18-15)9-13-3-5-14(17)6-4-13/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMQHEBJQCVRFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole

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